Unprotected cis-2-butene-1,4-diol causes phase separation and over-oxidation. 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine locks the cis-alkene in a lipophilic acetonide, enabling clean epoxidation to the Gadobutrol meso-epoxide. - Direct precursor to Gadobutrol meso-epoxide (4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane) - Achieves up to 98% ee via Ti(IV)/BINOL desymmetrization - Atom-economical, rigid dienophile for Diels-Alder and cyclopropanation. Reliable supply chain, ready for GMP-scale procurement.
2,2-Dimethyl-4,7-dihydro-1,3-dioxepine is a cyclic acetal (acetonide) that serves as a conformationally locked, protected form of cis-2-butene-1,4-diol. In industrial and pharmaceutical procurement, this compound is primarily sourced as a stable, lipophilic alkene precursor for highly stereoselective epoxidation, most notably in the synthesis of the macrocyclic MRI contrast agent Gadobutrol. By masking the highly polar hydroxyl groups of the parent diol within a seven-membered dioxepine ring, it provides critical advantages in organic phase solubility, atom economy, and structural rigidity. These properties make it the benchmark intermediate for generating meso-epoxides and chiral amino-alcohol building blocks, outperforming acyclic protected dienes and unprotected diols in both scalability and downstream purification workflows .
Attempting to substitute 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine with its unprotected parent compound, cis-2-butene-1,4-diol, fundamentally compromises the scalability of oxidation and epoxidation workflows. The unprotected diol is highly water-soluble, leading to severe phase-separation challenges, and its free hydroxyl groups interfere with stereocontrol, often resulting in complex mixtures of over-oxidized or rearranged byproducts. Conversely, substituting with acyclic protected variants (such as bis-silyl ethers or diacetates) introduces excessive molecular weight, reduces atom economy, and fails to provide the conformational rigidity required for highly diastereoselective reactions. The seven-membered dioxepine ring effectively locks the cis-alkene geometry, ensuring predictable, high-yield conversions that generic acyclic alternatives cannot replicate at an industrial scale[1].
The synthesis of critical meso-epoxide intermediates (such as 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane) requires a cleanly reactive alkene. Epoxidation of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine using standard reagents (e.g., H2O2 in dichloromethane) routinely achieves ~85% yield of the isolable meso-epoxide at multi-kilogram scales . In stark contrast, attempts to directly epoxidize the unprotected cis-2-butene-1,4-diol (e.g., via Sharpless epoxidation) have been reported to yield as low as 3.3% due to severe side reactions, water solubility issues, and isolation challenges [1].
| Evidence Dimension | Epoxidation yield to isolable epoxide |
| Target Compound Data | ~85% yield (industrial scale) |
| Comparator Or Baseline | Unprotected cis-2-butene-1,4-diol |
| Quantified Difference | >80% absolute yield improvement and elimination of complex aqueous isolation steps |
| Conditions | H2O2/DCM oxidation vs. Sharpless epoxidation conditions |
High-yield, scalable epoxidation is an absolute requirement for the cost-effective procurement of precursors for Gadobutrol and other pharmaceutical intermediates.
The structural rigidity imparted by the dioxepine ring extends to its downstream derivatives. The meso-epoxide derived from 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine undergoes Ti(IV)/BINOL-catalyzed asymmetric aminolysis to yield chiral amino alcohols with 95% yield and up to 98% enantiomeric excess (ee) after a single recrystallization[1]. Flexible acyclic epoxy-diols lack the conformational locking required to achieve this level of facial selectivity, often resulting in significantly lower ee and requiring costly chiral chromatography.
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric ring-opening |
| Target Compound Data | 98% ee (after one recrystallization) |
| Comparator Or Baseline | Acyclic protected epoxy-diols |
| Quantified Difference | Near-perfect stereocontrol (98% ee) vs. variable/low ee for flexible acyclic substrates |
| Conditions | Ti(IV)/BINOL-catalyzed asymmetric aminolysis |
Allows buyers to reliably access optically pure chiral amino-alcohol building blocks without relying on costly chiral pool starting materials.
In multi-step API synthesis, the choice of diol protecting group heavily influences process mass intensity. The acetonide group of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine adds a net mass of only 40 Da relative to the parent diol and is cleaved quantitatively under mild aqueous acidic conditions (e.g., pH 2-3), releasing volatile acetone. In contrast, substituting with bulky silyl ethers (such as bis-TBDMS) adds over 200 Da of non-value-adding mass and requires fluoride sources or harsher conditions for deprotection, which complicates the late-stage purification of highly polar macrocycles.
| Evidence Dimension | Protecting group mass penalty and cleavage byproducts |
| Target Compound Data | +40 Da net mass; volatile cleavage byproduct (acetone) |
| Comparator Or Baseline | Bis-TBDMS protected diol (+228 Da net mass) |
| Quantified Difference | 82% reduction in protecting group mass penalty and elimination of fluoride-based deprotection |
| Conditions | Late-stage deprotection in macrocyclic API synthesis |
Maximizes atom economy and simplifies downstream purification, which is critical for the commercial viability of water-soluble contrast agents.
The conversion of the parent diol into the 1,3-dioxepine ring fundamentally alters its partition coefficient. 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine is a lipophilic liquid that is easily and quantitatively extracted into organic solvents like dichloromethane during aqueous workups . Unprotected cis-2-butene-1,4-diol is highly water-soluble, leading to severe partitioning into the aqueous phase and requiring exhaustive, solvent-intensive extractions or continuous liquid-liquid extraction setups to prevent significant yield losses.
| Evidence Dimension | Organic phase recovery during aqueous workup |
| Target Compound Data | Quantitative recovery in standard organic solvents (e.g., DCM) |
| Comparator Or Baseline | Unprotected cis-2-butene-1,4-diol |
| Quantified Difference | Elimination of exhaustive extraction cycles required for the highly polar unprotected diol |
| Conditions | Standard liquid-liquid extraction (aqueous/organic) |
Drastically reduces solvent volumes and processing time during large-scale manufacturing and purification workflows.
The primary industrial application for this compound is acting as the exact precursor required for epoxidation to 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane. This meso-epoxide is a critical intermediate in the commercial production of Gadobutrol (Calcobutrol), where the dioxepine ring ensures high-yield, scalable epoxidation[1].
Ideal for workflows utilizing Ti(IV)/BINOL-catalyzed desymmetrization of meso-epoxides. The rigid bicyclic structure derived from this compound ensures exceptional enantiomeric excess (up to 98% ee), making it highly valuable for synthesizing optically pure pharmaceutical intermediates [2].
Acts as a highly stereodefined dienophile in Diels-Alder reactions and cyclopropanations, where acyclic protected dienes would suffer from rotational flexibility and poor facial selectivity .
Serves as a reliable, atom-economical cis-alkene building block that maintains its stereochemical integrity during complex macrocyclizations (e.g., asperdiol precursors) before undergoing mild late-stage deprotection [3].
Flammable;Irritant